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Compound of Interest

Compound Name: Fmoc-Tyr(PO3Me2)-OH

Cat. No.: B557245

Abstract: The phosphorylation of tyrosine residues is a fundamental mechanism in cellular
signal transduction, orchestrated by protein tyrosine kinases (PTKs). The study of these
enzymes and their signaling cascades is critical for drug discovery and understanding various
diseases. Synthetic peptides containing phosphotyrosine (pTyr) are indispensable tools for
assaying kinase activity and exploring substrate specificity. This technical guide provides an in-
depth overview of Na-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine (Fmoc-
Tyr(PO3Me2)-OH), a key building block for the solid-phase synthesis of phosphopeptides. We
detail its chemical properties, provide comprehensive experimental protocols for its use, and
present a comparative analysis against other pTyr derivatives. This document serves as a
critical resource for researchers, chemists, and drug development professionals engaged in the
study of kinase signaling.

Core Chemical & Physical Properties

Fmoc-Tyr(PO3Me2)-OH is an N-terminally protected form of L-tyrosine where the hydroxyl
side chain is protected as a dimethyl phosphate ester. This protection strategy is pivotal for its
application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a
base-labile protecting group for the a-amino group, while the methyl esters on the phosphate
are stable to the basic conditions used for Fmoc removal but can be cleaved under specific
acidolytic conditions.
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Property Value Reference(s)
N-a-(9-
Chemical Name Fluorenylmethoxycarbonyl)-O- [1112]

(dimethylphospho)-L-tyrosine

CAS Number 127633-36-7 [1][2]
Molecular Formula C26H26NOsP [11[2]
Molecular Weight 511.46 g/mol [1][2]
Appearance White solid product [2]
Melting Point 100-102 °C [2]
Purity >96.0% [1]

Soluble in DMF and other

Solubility common organic solvents for
SPPS
Storage Temperature 2-8°C [1112]

The Role of Phosphotyrosine in Kinase Signhaling

Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular
switch in numerous cellular processes, including growth, differentiation, and metabolism.[3]
Receptor Tyrosine Kinases (RTKSs), such as the Epidermal Growth Factor Receptor (EGFR),
are activated upon ligand binding, leading to dimerization and autophosphorylation of specific
tyrosine residues within their cytoplasmic domains. These newly formed phosphotyrosine sites
serve as high-affinity docking sites for downstream signaling proteins containing Src Homology
2 (SH2) or Phosphotyrosine Binding (PTB) domains, initiating complex intracellular signaling
cascades.[3] The synthesis of peptides mimicking these phosphorylation sites is essential for
dissecting these pathways.
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A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
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Synthesis of Phosphopeptides using Fmoc-
Tyr(PO3Me2)-OH

The synthesis of phosphotyrosine-containing peptides is effectively achieved using Fmoc-
based solid-phase peptide synthesis (SPPS). The choice of phosphate protecting group is
critical to the success of the synthesis. The dimethyl ester protection of Fmoc-Tyr(PO3Me2)-
OH offers a key advantage: it is stable to the repeated piperidine treatments required for Fmoc
group removal during chain elongation.[4] This prevents the formation of negatively charged
phosphodiester intermediates on the resin, which can hinder subsequent coupling steps,
especially in sequences with multiple or adjacent phosphotyrosine residues.[4]

Experimental Protocol: Fmoc-SPPS Cycle

This protocol outlines a standard cycle for incorporating Fmoc-Tyr(PO3Me2)-OH or any other
Fmoc-protected amino acid into a peptide chain on a solid support resin (e.g., Wang resin).

» Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a
suitable reaction vessel.

e Fmoc Deprotection:
o Drain the DMF from the swollen resin.
o Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
o Drain the deprotection solution.

o Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc
removal.

o Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the
dibenzofulvene-piperidine adduct.[5]

* Amino Acid Coupling:

o In a separate vessel, pre-activate 3-5 equivalents of Fmoc-Tyr(PO3Me2)-OH with a
suitable coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., N,N-
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diisopropylethylamine, DIPEA) in DMF for 1-5 minutes.[4][6]

o Add the activated amino acid solution to the deprotected peptide-resin.

o Agitate the mixture for 30-60 minutes at room temperature.[4] Microwave-assisted
coupling can significantly reduce this time.[7]

o Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling
reaction. If incomplete, the coupling step can be repeated.

e Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly
with DMF (3-5 times) to remove excess reagents and byproducts.

e Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide
sequence.
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General workflow for an Fmoc-SPPS cycle.

Experimental Protocol: Cleavage and Deprotection

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b557245?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid
support, and all side-chain protecting groups, including the methyl groups on the phosphate,
must be removed.

o Final Fmoc Removal: Perform a final Fmoc deprotection step as described above.

» Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly
under vacuum.[8]

o Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For the removal of the methyl
phosphate groups, a stronger acid treatment is required than for standard protecting groups.
A common method involves a two-step process or a single-step strong acid cocktail.

o Recommended Method: Treatment with 1 M bromotrimethylsilane (TMSBr) and 1 M
thioanisole in trifluoroacetic acid (TFA).[6]

o Standard Cocktail (for other groups): A common cocktail is TFA/Triisopropylsilane
(TI1S)/Water (95:2.5:2.5 v/v/Iv).[8] TIS acts as a scavenger to prevent side reactions.

o Cleavage Reaction:

[e]

Add the cleavage cocktail to the dry peptide-resin.

o

Agitate the mixture at room temperature for 2-4 hours.[4]

[¢]

Filter the resin and collect the filtrate containing the cleaved peptide.

[e]

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

o Peptide Precipitation and Purification:

(¢]

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of
cold diethyl ether.

(¢]

Centrifuge the suspension to pellet the peptide.

[¢]

Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove
scavengers and residual acid.
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o Dry the crude peptide under vacuum.

o Purify the peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).

Start: Dry Peptide-Resin
(All protecting groups on)

1. Add Cleavage Cocktail
(e.g., TMSBr/Thioanisole/TFA)

'

2. Incubate 2-4 hours
at Room Temperature

'

3. Filter to Separate
Resin from Peptide Solution

'

4. Precipitate Peptide
in Cold Diethyl Ether

'

5. Wash and Dry
Crude Peptide

'

6. Purify by RP-HPLC

End: Pure Phosphopeptide
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Workflow for peptide cleavage, deprotection, and purification.

Comparative Analysis of Phosphotyrosine Building
Blocks

Several Fmoc-protected phosphotyrosine derivatives are available for SPPS, each with distinct
advantages and disadvantages. The choice of building block can significantly impact the purity
and yield of the final peptide.
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Application in Kinase Assays

Synthetic phosphopeptides are crucial for in vitro kinase assays to determine enzyme kinetics,
inhibitor efficacy, and substrate specificity.[11] These assays typically measure the rate of
transfer of a phosphate group from ATP to the peptide substrate by a specific kinase.

Experimental Protocol: General Kinase Activity Assay

This protocol provides a general framework for a non-radioactive, antibody-based kinase assay
(e.g., ELISA or TR-FRET).

e Reaction Setup: In a microplate well, combine the kinase buffer, the purified kinase enzyme,
the synthetic peptide substrate, and ATP.

« Initiate Reaction: The reaction is often initiated by the addition of ATP or the enzyme.

¢ Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific
time period (e.g., 30-60 minutes).

o Stop Reaction: Terminate the reaction by adding a stop solution, which is typically a strong
chelating agent like EDTA to sequester Mg?* ions required by the kinase.

e Detection:

o Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue
(anti-pTyr antibody), often conjugated to a reporter molecule like horseradish peroxidase
(HRP) or a fluorophore.[12][13]

o Incubate to allow antibody binding.
o Wash the wells to remove unbound antibody.

o Add a substrate for the reporter enzyme (e.g., TMB for HRP) or measure the
fluorescence/luminescence signal.

o Data Analysis: Quantify the signal, which is proportional to the amount of phosphorylated
peptide and thus reflects the kinase activity.
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General workflow for an antibody-based kinase activity assay.
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Conclusion

Fmoc-Tyr(PO3Me2)-OH is a highly effective and valuable building block for the synthesis of
phosphotyrosine-containing peptides. Its fully protected phosphate side chain circumvents
common problems encountered with other derivatives, such as poor coupling efficiency and
aggregation due to intermediate charge formation. While it requires a specific, strong acid-
based deprotection step, the resulting high purity and yield of complex phosphopeptides make
it an excellent choice for researchers developing specific substrates and tools to investigate the
intricate world of kinase signaling and to advance drug discovery efforts targeting these critical
enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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